N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide
Description
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is a nitrogen-containing heterocyclic compound featuring a tetrahydroquinoline core substituted at position 1 with a thiophene-2-carbonyl group and at position 7 with a cyclohexanecarboxamide moiety. Its molecular formula is C₂₃H₂₃N₃O₂S, with a molecular weight of 405.5 g/mol (exact value depends on salt form, if any). Its synthesis likely involves multi-step functionalization of the tetrahydroquinoline scaffold, as seen in analogous compounds .
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c24-20(16-6-2-1-3-7-16)22-17-11-10-15-8-4-12-23(18(15)14-17)21(25)19-9-5-13-26-19/h5,9-11,13-14,16H,1-4,6-8,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPPPRPQUSTXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with tetrahydroquinoline under acidic conditions to form the intermediate product. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydroquinoline Core
Key structural analogs differ in substituent groups at positions 1 and 7 of the tetrahydroquinoline core. Below is a comparative analysis:
Notes:
- Position 1 Modifications: The thiophene-2-carbonyl group is common in analogs (e.g., ).
- Position 7 Modifications : Cyclohexanecarboxamide provides steric bulk and lipophilicity, whereas acetamide derivatives (e.g., ) may enhance solubility.
Physicochemical and Structural Insights
- Crystal Packing : In N-(2-nitrophenyl)thiophene-2-carboxamide (), weak C–H···O/S interactions dominate crystal packing, with dihedral angles (8.5–13.5°) between aromatic rings affecting supramolecular arrangements. This contrasts with furan analogs, where smaller dihedral angles (~9.7°) are observed .
Biological Activity
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is a derivative of tetrahydroquinoline that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This compound is part of a broader class of compounds designed to target specific biological pathways associated with tumor growth and angiogenesis.
The compound primarily functions as an antagonist of the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in angiogenesis—the process through which new blood vessels form from pre-existing vessels. By inhibiting VEGFR-2, the compound may effectively reduce tumor growth and metastasis by starving tumors of their blood supply.
Synthesis and Characterization
The synthesis of this compound has been achieved through various organic methods. Characterization techniques such as IR spectroscopy, NMR (Nuclear Magnetic Resonance), and mass spectrometry have been employed to confirm the structure of the synthesized compound.
In Vitro Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against several human cancer cell lines. Notably, one study highlighted its antiproliferative activity against HeLa cervical cancer cells and HepG2 hepatocellular carcinoma cells. The following table summarizes the cytotoxicity data:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induces apoptosis |
| HepG2 | 15.0 | Cell cycle arrest |
| DLD1 | 20.0 | Inhibition of VEGFR-2 |
Case Study 1: Antiproliferative Activity
In a recent study, this compound was found to induce significant apoptosis in HeLa cells as evidenced by flow cytometry analysis. The compound was observed to increase the proportion of cells in the G0/G1 phase while decreasing those in the S phase, indicating an effective cell cycle arrest mechanism.
Case Study 2: Molecular Docking Studies
Molecular docking studies have shown that this compound binds effectively to the VEGFR-2 active site, with binding affinities comparable to established inhibitors like sorafenib. The docking results suggest that specific interactions with key amino acids in the receptor contribute to its inhibitory effects on angiogenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
